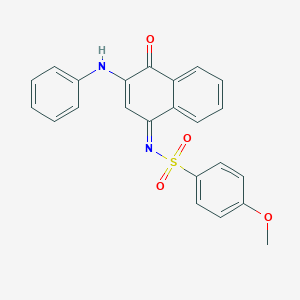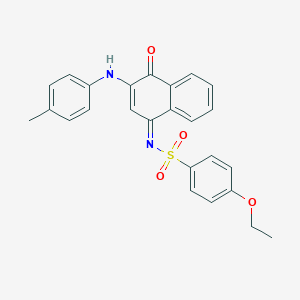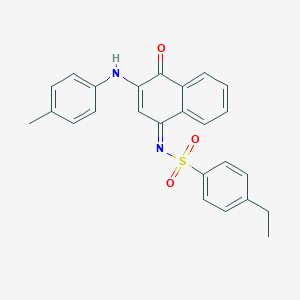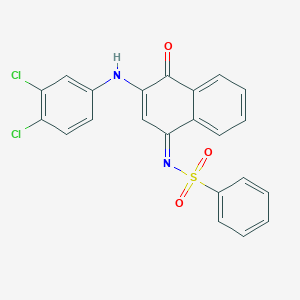![molecular formula C25H21NO3S2 B281364 2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as DMSON and belongs to the class of naphthalene sulfonamide derivatives. DMSON has been found to possess interesting biochemical and physiological properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of DMSON is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DMSON has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anticancer activity of DMSON. DMSON has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMSON has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. DMSON has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, DMSON has been found to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial applications.
Vorteile Und Einschränkungen Für Laborexperimente
DMSON has several advantages for use in lab experiments. It is a synthetic compound with high purity, which allows for consistent and reproducible results. DMSON is also relatively stable and can be stored for extended periods of time. However, DMSON has some limitations for use in lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Additionally, DMSON may have limited solubility in certain solvents, which may affect its ability to be used in certain assays.
Zukünftige Richtungen
There are several future directions for research on DMSON. One potential direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to explore its potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as arthritis. Additionally, further research is needed to elucidate the mechanism of action of DMSON and to identify its molecular targets.
Synthesemethoden
The synthesis of DMSON involves the reaction of 3-[(4-methylphenyl)sulfanyl]-1-(2-naphthyl)prop-2-en-1-one and benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is purified by column chromatography. This method has been reported to yield DMSON in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
DMSON has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DMSON has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
Molekularformel |
C25H21NO3S2 |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
(NE)-2,5-dimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H21NO3S2/c1-16-9-12-19(13-10-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-14-17(2)8-11-18(24)3/h4-15H,1-3H3/b26-22+ |
InChI-Schlüssel |
ZFRALANELFGRLF-XTCLZLMSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=CC(=C3)C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)



![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)